molecular formula C19H28Cl2N2O2 B5954811 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;hydrochloride

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;hydrochloride

Cat. No.: B5954811
M. Wt: 387.3 g/mol
InChI Key: BKEIWQDRFZRIOK-UHFFFAOYSA-N
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Description

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;hydrochloride is a complex organic compound that features a piperazine ring, a chlorinated aromatic ring, and an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;hydrochloride typically involves multiple steps. One common approach is to start with the chlorinated aromatic compound and introduce the piperazine ring through a Mannich reaction . The alkyne group can be introduced via a Sonogashira coupling reaction . The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the alkyne group may participate in covalent bonding with enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;hydrochloride is unique due to its combination of a piperazine ring, a chlorinated aromatic ring, and an alkyne group. This structural diversity allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O2.ClH/c1-5-19(3,4)24-14-17(23)13-21-8-10-22(11-9-21)18-12-16(20)7-6-15(18)2;/h1,6-7,12,17,23H,8-11,13-14H2,2-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEIWQDRFZRIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC(C)(C)C#C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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